

CAS number 162102-81-0 physicochemical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromopyridine-2,6-dicarboxylic acid
Cat. No.:	B062387

[Get Quote](#)

An In-depth Technical Guide to **4-Bromopyridine-2,6-dicarboxylic Acid** (CAS Number: 162102-81-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **4-bromopyridine-2,6-dicarboxylic acid**. The information is compiled from various sources to support research and development activities.

Physicochemical Data

4-Bromopyridine-2,6-dicarboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.^{[1][2]} Its key physicochemical properties are summarized in the tables below.

Table 1: General and Structural Information

Property	Value	Citation(s)
CAS Number	162102-81-0	[3]
IUPAC Name	4-bromopyridine-2,6-dicarboxylic acid	[1][4]
Synonyms	4-Bromo-2,6-pyridinedicarboxylic Acid	[3]
Molecular Formula	C ₇ H ₄ BrNO ₄	[3][4]
Molecular Weight	246.01 g/mol	[3]
SMILES	O=C(O)C1=CC(Br)=CC(C(=O)O)=N1	[4]
InChI	InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)	[5]
InChI Key	JVCWTTKJXQPITQ-UHFFFAOYSA-N	[5]

Table 2: Physical and Chemical Properties

Property	Value	Citation(s)
Physical State	Solid, Yellow to white solid	[5]
Melting Point	206 °C (with decomposition)	[6]
Purity	≥95% to ≥98% (supplier dependent)	[3][4][5]
Storage Conditions	Inert atmosphere, 2-8°C	[5]
Topological Polar Surface Area (TPSA)	87.49 Å ²	[3][7]
Predicted logP	1.2405	[3][7]
Hydrogen Bond Donors	2	[3][7]
Hydrogen Bond Acceptors	3	[3][7]
Rotatable Bonds	2	[3][7]
Solubility	Sparingly soluble in DMSO, methanol, and water (data for 4-bromopyridine-2-carboxylic acid)	[1][2][3][8]

Experimental Protocols

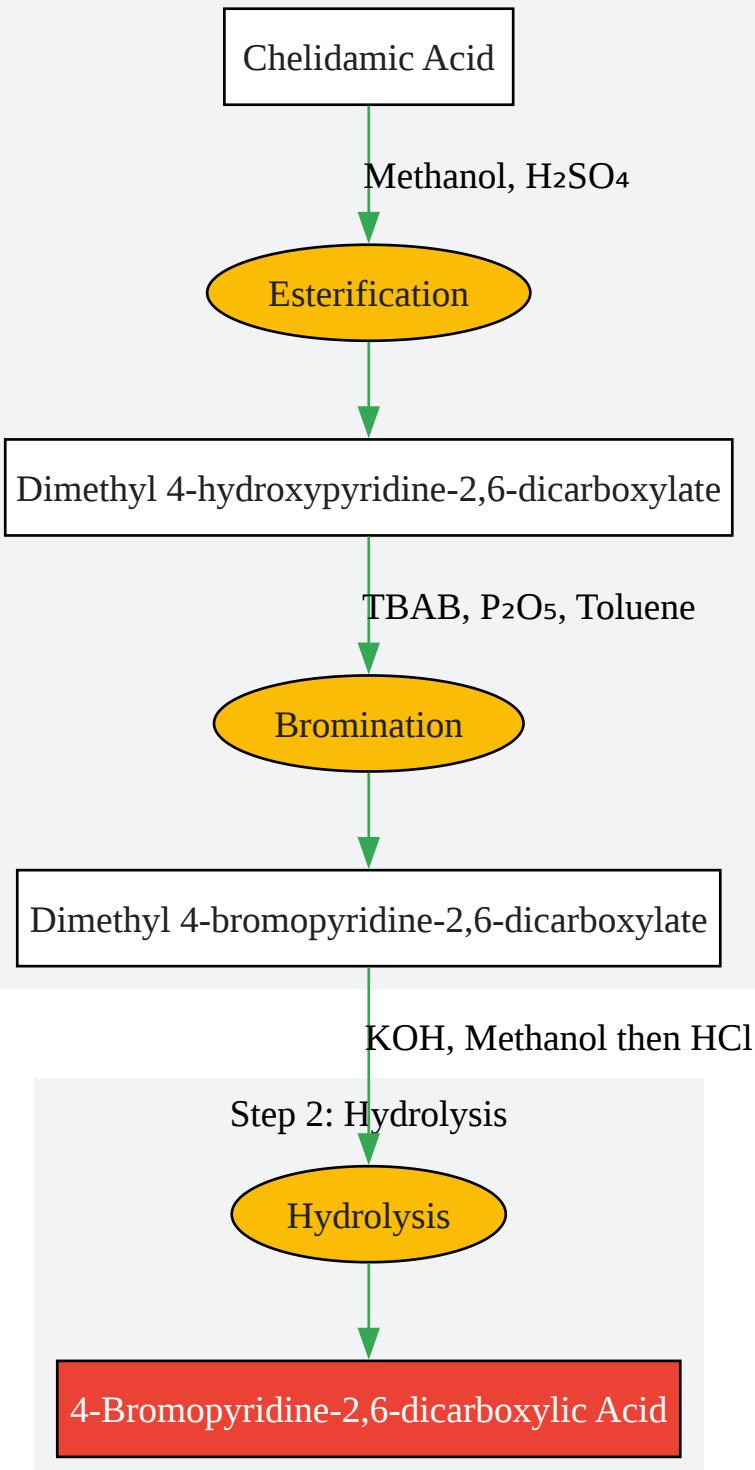
Synthesis of 4-Bromopyridine-2,6-dicarboxylic Acid

A common synthetic route to **4-bromopyridine-2,6-dicarboxylic acid** involves the hydrolysis of its corresponding dimethyl ester, which can be synthesized from chelidamic acid.[9]

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This step involves the esterification of chelidamic acid followed by bromination.

- Materials: Chelidamic acid, methanol, sulfuric acid, tetrabutylammonium bromide, phosphorus pentoxide (P₂O₅), toluene, dichloromethane, sodium sulfate (Na₂SO₄).[2]
- Esterification:


- To a round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a catalytic amount of sulfuric acid (0.2 mL).[2]
- Heat the mixture to reflux and stir for 3 hours.[2]
- After cooling, remove the solvent in vacuo to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.[2]
- Bromination:
 - In a separate flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).[2]
 - Slowly add the dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol).[2]
 - Stir the mixture for 6 hours at 110 °C.[2]
 - After partial cooling, remove the toluene on a rotary evaporator.[2]
 - To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).[2]
 - Wash the combined organic phases with water (3 x 40 mL) and dry over Na₂SO₄.[2]
 - Evaporate the dichloromethane to obtain the crude product, which can be recrystallized from methanol to yield white solid dimethyl 4-bromopyridine-2,6-dicarboxylate.[2][9]

Step 2: Hydrolysis to **4-Bromopyridine-2,6-dicarboxylic acid**

- Materials: Dimethyl 4-bromopyridine-2,6-dicarboxylate, methanol, potassium hydroxide, aqueous hydrogen chloride (37%).[10]
- Procedure:
 - Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (4 g, 15 mmol) in methanol (150 mL). [9][10]
 - Add a solution of potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).[9][10]

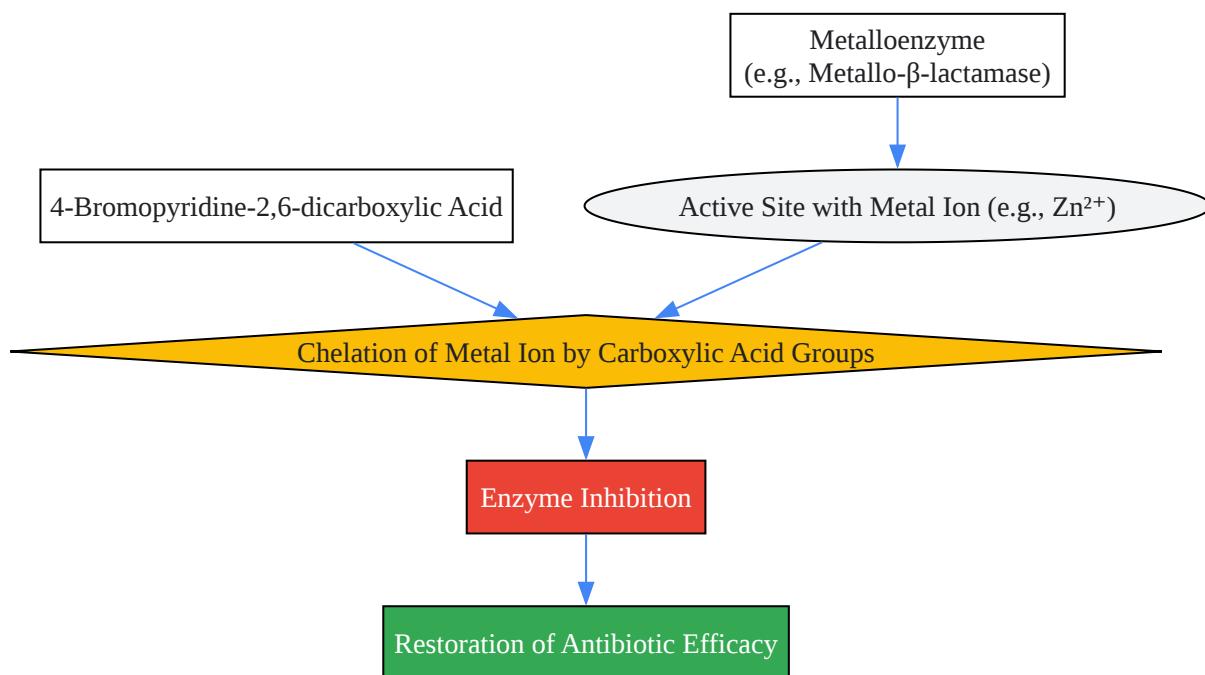
- Heat the reaction mixture at 65 °C for 2 hours.[9][10]
- After cooling to room temperature, evaporate the solvent to obtain the potassium salt.[9][10]
- Dissolve the salt in water (50 mL) and acidify with aqueous hydrogen chloride (37%) to a pH of 1.[9][10]
- Filter the white precipitate, wash with water, and dry under vacuum to yield **4-bromopyridine-2,6-dicarboxylic acid**.[9][10]

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

[Click to download full resolution via product page](#)**Synthesis of 4-Bromopyridine-2,6-dicarboxylic Acid.**

Recrystallization for Purification

Recrystallization is a standard method for purifying the crude product.

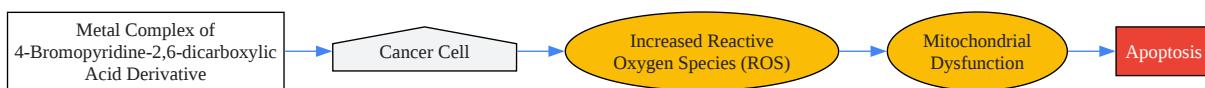

- General Procedure:
 - Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).
 - If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
 - Perform a hot gravity filtration to remove insoluble impurities and charcoal.
 - Allow the filtrate to cool slowly to room temperature to induce crystallization.
 - Further cool the mixture in an ice bath to maximize the yield of crystals.
 - Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
 - Dry the crystals under vacuum.

Biological Significance and Potential Applications

Pyridine carboxylic acid derivatives are recognized for their broad spectrum of biological activities and are versatile scaffolds in medicinal chemistry.[\[11\]](#) The pyridine ring can participate in π - π stacking and hydrogen bonding with biological targets, while the carboxylic acid groups can coordinate with metal ions.[\[11\]](#)

Enzyme Inhibition

4-Bromopyridine-2,6-dicarboxylic acid and its derivatives are of interest as potential enzyme inhibitors.[\[1\]](#)[\[11\]](#) The dicarboxylic acid moiety can act as a chelating agent for metal ions within the active sites of metalloenzymes, potentially leading to their inhibition.[\[1\]](#) This makes them candidates for targeting enzymes like metallo- β -lactamases, which are involved in antibiotic resistance.[\[10\]](#)[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

General Mechanism of Metalloenzyme Inhibition.

Metal Complexes and Anticancer Activity

Metal complexes of pyridine-2,6-dicarboxylic acid derivatives have been investigated for their antimicrobial and anticancer properties.[10][14][15] While direct data for **4-bromopyridine-2,6-dicarboxylic acid** is limited, related compounds form stable complexes with transition metals. [14] These metal complexes may exert their cytotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately apoptosis (programmed cell death).[10]

[Click to download full resolution via product page](#)

Potential Anticancer Mechanism of Metal Complexes.

Conclusion

4-Bromopyridine-2,6-dicarboxylic acid (CAS 162102-81-0) is a versatile chemical building block with significant potential in the development of new therapeutic agents and functional materials. Its synthesis is well-documented, and its structural features suggest a range of possible biological activities, primarily centered around enzyme inhibition and the formation of bioactive metal complexes. Further research into its specific molecular targets and mechanisms of action will be crucial in realizing its full potential in drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. 4-Bromopyridine-2-carboxylic acid CAS#: 30766-03-1 [m.chemicalbook.com]
- 3. 4-Bromopyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 4. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cull Complexes [ouci.dntb.gov.ua]
- 7. chemscene.com [chemscene.com]
- 8. 4-Bromopyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 9. mdpi.com [mdpi.com]

- 10. Metallo- β -lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cull Complexes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Metallo- β -lactamase-mediated antimicrobial resistance and progress in inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number 162102-81-0 physicochemical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062387#cas-number-162102-81-0-physicochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com